An In-depth Technical Guide to the Physical and Chemical Properties of Diallyl Phthalate Monomer
An In-depth Technical Guide to the Physical and Chemical Properties of Diallyl Phthalate Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl phthalate (B1215562) (DAP) is a colorless to light yellow, oily liquid that serves as a crucial monomer in the production of high-performance thermosetting resins.[1][2] Its unique combination of properties, including excellent electrical insulation, thermal stability, and chemical resistance, makes it an invaluable component in a wide array of applications, from electronics and automotive parts to construction materials and inks.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of diallyl phthalate monomer, complete with quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis and polymerization pathways.
Physical Properties
Diallyl phthalate monomer is characterized by its high boiling point, low vapor pressure, and stability at room temperature.[4][5] These properties contribute to its utility as a cross-linking agent and a reactive plasticizer in various polymer systems.[4][6]
Quantitative Physical Data
The key physical properties of diallyl phthalate monomer are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| General | |||
| Molecular Formula | C₁₄H₁₄O₄ | - | - |
| Molecular Weight | 246.26 | g/mol | - |
| Appearance | Colorless to light yellow oily liquid | - | - |
| Odor | Mild, characteristic | - | - |
| Thermal Properties | |||
| Boiling Point | 158-165 | °C | at 4 mmHg |
| 157-165 | °C | at 0.53 kPa | |
| Melting Point | -70 | °C | - |
| Flash Point | 166 | °C | Closed Cup |
| >230 | °F | - | |
| Autoignition Temperature | 435 | °C | - |
| Optical Properties | |||
| Refractive Index | 1.519 | - | at 20°C |
| 1.516-1.518 | - | at 25°C | |
| Density & Viscosity | |||
| Density | 1.120 | g/cm³ | at 20°C |
| 1.121 | g/mL | at 25°C | |
| Kinematic Viscosity | 12-14 | mPa.s | at 20°C |
| Solubility & Partitioning | |||
| Water Solubility | 6 | g/L | at 20°C |
| 45 to 182 | mg/L | - | |
| Partition Coefficient (log Kow) | 3.23 | - | at 20°C |
| Vapor Properties | |||
| Vapor Pressure | 2.3 | mmHg | at 150°C |
| 0.0015980 | mmHg | at 25°C | |
| Vapor Density | 8.3 | - | (Air = 1) |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for key experiments cited in the determination of the physical properties of diallyl phthalate monomer.
The density of diallyl phthalate monomer can be determined using a pycnometer or a weight-per-gallon cup, following the ASTM D1475 standard test method.[1][6]
-
Apparatus : A calibrated pycnometer or a standardized weight-per-gallon cup, a constant temperature bath, and an analytical balance.
-
Procedure :
-
The pycnometer is cleaned, dried, and its empty weight is recorded.
-
The pycnometer is then filled with the diallyl phthalate monomer, taking care to avoid the entrapment of air bubbles.
-
The filled pycnometer is placed in a constant temperature bath at 25 ± 0.1°C until it reaches thermal equilibrium.
-
Any excess liquid is removed, and the exterior of the pycnometer is cleaned and dried.
-
The filled pycnometer is weighed to the nearest 0.1 g.[6]
-
The density is calculated by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer and dividing the result by the known volume of the pycnometer.[6]
-
The procedure is repeated at least three times to ensure precision.[1]
-
The kinematic viscosity of diallyl phthalate monomer is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[4][7][8]
-
Apparatus : Calibrated glass capillary viscometer, a constant temperature viscosity bath, a stopwatch, and a thermometer.
-
Procedure :
-
A clean, dry, calibrated viscometer is selected, appropriate for the expected viscosity of the sample.
-
The diallyl phthalate monomer is filtered to remove any particulate matter and then introduced into the viscometer.
-
The viscometer is mounted in a constant temperature bath maintained at the desired temperature (e.g., 20°C) and allowed to equilibrate for at least 30 minutes.[8]
-
The liquid is drawn up into the wider arm of the viscometer to a point above the upper timing mark.
-
The time taken for the meniscus of the liquid to pass from the upper to the lower timing mark is measured with a stopwatch.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[7][8]
-
The measurement is repeated, and the average of two acceptable determinations is reported as the kinematic viscosity.[7]
-
The refractive index of diallyl phthalate monomer can be measured using an Abbe-type refractometer.[9][10][11]
-
Apparatus : Abbe refractometer with a suitable measuring range, a monochromatic light source (e.g., sodium arc lamp), and a constant temperature water bath.
-
Procedure :
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the diallyl phthalate monomer are placed on the prism of the refractometer.
-
The prisms are closed and locked, and the sample is allowed to come to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.
-
The light source is turned on, and the refractometer is adjusted to bring the boundary line between the light and dark fields into sharp focus.
-
The scale is adjusted to place the crosshairs exactly on the boundary line.
-
The refractive index is read directly from the instrument's scale.[9]
-
Multiple readings are taken and averaged to ensure accuracy.
-
The flash point of diallyl phthalate monomer is determined using the Cleveland Open Cup (COC) method.[12][13][14]
-
Apparatus : Cleveland Open Cup apparatus, a thermometer, a test flame applicator, and a heating source.
-
Procedure :
-
The test cup is filled with the diallyl phthalate monomer up to the filling mark.
-
The thermometer is suspended in the liquid.
-
The sample is heated at a controlled rate of 5 to 6°C per minute.[13]
-
A small test flame is passed across the surface of the liquid at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.[15]
-
The temperature at which the flash occurs is recorded.
-
The test is performed in a well-ventilated area, and appropriate safety precautions are taken.[13]
-
The water solubility of diallyl phthalate monomer can be determined using the flask method as described in the OECD 105 guideline, which is suitable for substances with solubilities above 10⁻² g/L.[16][17][18]
-
Apparatus : Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration apparatus, and an analytical instrument for concentration measurement (e.g., HPLC, GC).
-
Procedure :
-
An excess amount of diallyl phthalate monomer is added to a flask containing purified water.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) to facilitate the dissolution process.
-
The mixture is stirred until equilibrium is reached, which may take 24 hours or longer.
-
After reaching equilibrium, the mixture is allowed to stand to allow for phase separation.
-
The aqueous phase is then carefully separated from the excess undissolved monomer by centrifugation or filtration.
-
The concentration of diallyl phthalate in the clear aqueous solution is determined using a suitable analytical method.[17]
-
The vapor pressure of diallyl phthalate monomer can be determined using the static method as outlined in the OECD 104 guideline.[2][5][19]
-
Apparatus : A vacuum-tight apparatus consisting of a sample container, a pressure measuring device, and a constant temperature bath.
-
Procedure :
-
A small amount of the diallyl phthalate monomer is placed in the sample container.
-
The apparatus is evacuated to remove air and other gases.
-
The sample is then heated to the desired temperature in the constant temperature bath.
-
The system is allowed to reach equilibrium, at which point the pressure inside the apparatus is measured. This pressure is the vapor pressure of the substance at that temperature.
-
The vapor pressure is determined at a minimum of two different temperatures to establish the vapor pressure curve.[19]
-
Chemical Properties
Diallyl phthalate is a reactive monomer due to the presence of two allyl groups in its structure.[6] This functionality allows it to undergo polymerization and cross-linking reactions, which are fundamental to its application in thermosetting plastics.[6][20]
Reactivity and Stability
-
Stability : Diallyl phthalate is stable at room temperature but can be reactive upon heating, especially in the presence of an initiator.[4][5]
-
Reactivity : It can react with oxidizing agents, acids, and alkalis.[20] The two allyl groups are highly reactive and can participate in addition reactions with other unsaturated organic compounds to form carbon-carbon covalent bonds.[6]
-
Incompatibilities : It is incompatible with water and oxygen under certain conditions.[20]
Synthesis of Diallyl Phthalate Monomer
Diallyl phthalate is typically synthesized through the esterification of phthalic anhydride (B1165640) with allyl alcohol.[6][20] An alternative method involves the condensation of allyl chloride with disodium (B8443419) phthalate.[6][20]
A general laboratory procedure for the synthesis via esterification is as follows:
-
Phthalic anhydride and a slight molar excess of allyl alcohol are charged into a reaction flask equipped with a stirrer, thermometer, and reflux condenser.[21]
-
A catalyst, such as a Lewis acid, may be added to facilitate the reaction.[22][23]
-
The mixture is heated to a specific temperature (e.g., 125°C) and stirred for several hours.[24]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[24]
-
Upon completion, the product is isolated, for instance, by extraction with a suitable solvent like ethyl acetate.[24]
-
The solvent is then removed under vacuum to yield the diallyl phthalate monomer.[24]
Polymerization of Diallyl Phthalate
Diallyl phthalate undergoes free-radical polymerization to form a highly cross-linked, thermosetting polymer. The polymerization process is typically carried out to a limited conversion (around 25%) to produce a soluble and fusible prepolymer, which can then be molded and fully cured in a subsequent step.[25]
The free-radical polymerization mechanism involves the following key steps:
-
Initiation : The process is initiated by the decomposition of a radical initiator (e.g., benzoyl peroxide or an azo compound) upon heating, which generates free radicals.[25] These free radicals then react with a diallyl phthalate monomer to create an initiated monomer radical.[25]
-
Propagation : The newly formed radical adds to other monomer molecules, leading to the growth of the polymer chain.[25]
-
Cyclization and Cross-linking : Due to the presence of two allyl groups, intramolecular cyclization can occur, leading to the formation of cyclic structures within the polymer backbone. Intermolecular cross-linking between polymer chains also takes place, which eventually leads to the formation of a three-dimensional network structure.[25]
-
Termination : The growth of the polymer chains is terminated by the combination or disproportionation of two radicals.[25]
Experimental Workflow Overview
The determination of the physical and chemical properties of diallyl phthalate monomer follows a structured experimental workflow, from sample preparation to data analysis and reporting.
Applications
The unique properties of diallyl phthalate monomer and its resulting polymers make them suitable for a variety of demanding applications, including:
-
Electrical and Electronic Components : Due to its excellent electrical insulation properties, it is used in connectors, insulators, and other electronic parts.[1][3]
-
Thermosetting Plastics and Resins : It serves as a cross-linking agent in the production of thermosetting plastics and polyester (B1180765) resins.[1][6]
-
Inks and Coatings : Its quick-drying nature makes it suitable for use in UV-curable printing inks.[3]
-
Construction Materials : It is used in decorative laminates and other construction materials.[3][6]
-
Automotive Parts : The heat resistance of DAP-based materials makes them suitable for use in automotive components.[3]
Conclusion
Diallyl phthalate monomer is a versatile chemical with a well-defined set of physical and chemical properties that are advantageous for a range of industrial applications. Understanding these properties and the methods used to determine them is crucial for researchers, scientists, and professionals involved in the development and application of advanced materials. This guide has provided a comprehensive overview of diallyl phthalate monomer, from its fundamental characteristics to the detailed protocols for their measurement, offering a valuable resource for the scientific community.
References
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- 21. US3465030A - Process for the production of diallyl-phthalate - Google Patents [patents.google.com]
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